molecular formula C18H15N5O3S2 B12178948 N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12178948
M. Wt: 413.5 g/mol
InChI Key: RSTCIZYSEYEYCV-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule recognized for its high selectivity and potency as a kinase inhibitor, particularly targeting Death-Associated Protein Kinase 1 (DAPK1) and Zipper-Interacting Protein Kinase (ZIPK). According to recent scientific literature, this compound acts by binding to the ATP-binding site of these kinases, thereby modulating key cellular processes such as apoptosis and autophagy, which are critical in neurodegenerative diseases and cancer biology (source: https://pubchem.ncbi.nlm.nih.gov/). Its primary research applications include investigating signaling pathways in cell death mechanisms, screening for anticancer agents, and studying kinase function in vitro. The compound's unique thiadiazole and thiazolopyrimidine structure contributes to its stability and bioavailability in experimental settings, making it a valuable tool for biochemical assays and high-throughput screening in academic and pharmaceutical research. For Research Use Only (RUO), this product is intended solely for laboratory research and not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C18H15N5O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H15N5O3S2/c1-10-9-27-18-19-8-13(16(25)23(10)18)15(24)20-17-22-21-14(28-17)7-11-3-5-12(26-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,20,22,24)

InChI Key

RSTCIZYSEYEYCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride can yield the thiadiazole ring . Subsequent reactions involving thiazolopyrimidine precursors and appropriate reagents lead to the formation of the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole or thiazolopyrimidine rings, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxybenzyl group or the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, derivatives containing the thiadiazole moiety have shown broad-spectrum activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in tumor growth and proliferation .

Case Study:
In a study published in the ACS Omega journal, compounds similar to N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide were found to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Thiadiazole derivatives are known to exhibit potent antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .

Research Findings:
A review article emphasized that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial effects against a range of pathogens. The presence of methoxy groups in the structure enhances these properties by increasing lipophilicity and facilitating membrane penetration .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods including:

  • Condensation Reactions: Utilizing thiadiazole precursors with appropriate aldehydes or ketones.
  • Cyclization Techniques: Formation of thiazolo-pyrimidine rings through cyclization reactions involving thioketones or isothiocyanates.

These synthetic routes allow for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties.

Future Directions and Research Needs

While preliminary studies indicate promising applications in cancer therapy and antimicrobial treatments, further research is necessary to fully elucidate the mechanisms of action and optimize the pharmacological profiles of this compound. Future studies should focus on:

  • In Vivo Studies: To assess efficacy and safety profiles in biological systems.
  • Mechanistic Studies: To understand the molecular interactions at play within target cells.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings and functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Systems

The thiazolo[3,2-a]pyrimidine scaffold is a common feature in several pharmacologically active compounds, such as kinase inhibitors (e.g., Dasatinib derivatives) . The thiadiazole ring introduces rigidity and sulfur-based electronic effects, which can modulate binding affinity and metabolic stability.

Key Analogues:

N-[(2Z)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Molecular Formula: C₁₆H₁₁N₅O₂S₂ Molecular Weight: 369.4 Structural Difference: Lacks the 4-methoxy group on the benzyl substituent.

Ethyl 2-(4-Carboxybenzylidene)-7-Methyl-3-Oxo-5-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Molecular Formula: C₂₄H₂₀N₂O₅S·C₃H₇NO (DMF solvate) Structural Difference: Carboxybenzylidene substituent and ethyl ester group. Implications: Enhanced solubility due to the carboxylate group but reduced membrane permeability .

Substituent Effects

  • 4-Methoxybenzyl Group :

    • Electron-donating methoxy group increases resonance stabilization of the thiadiazole ring, enhancing electrophilic character.
    • Hydrophobic interactions may improve binding to lipophilic enzyme pockets .
  • Benzyl vs. 4-Methoxybenzyl :

    • Benzyl analogs (e.g., ) exhibit lower molecular weight and reduced steric bulk, which may favor faster metabolic clearance but weaker target affinity compared to the methoxy-substituted target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₉H₁₇N₅O₃S₂ 427.5 4-Methoxybenzyl, Methyl Enhanced hydrophobicity, electron-donating effects
Benzyl Analog () C₁₆H₁₁N₅O₂S₂ 369.4 Benzyl Lower steric bulk, faster metabolism
Carboxybenzylidene Derivative () C₂₄H₂₀N₂O₅S 521.58 Carboxybenzylidene, Ethyl ester High solubility, potential for ionic interactions

Biological Activity

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structural framework that includes both a thiadiazole ring and a thiazolopyrimidine moiety. Its molecular formula is C18H15N5O3S2C_{18}H_{15}N_{5}O_{3}S_{2}, with a molecular weight of approximately 413.5 g/mol . The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µg/mL) Reference
A549 (Lung Cancer)4.27Alam et al. (2011)
SK-MEL-2 (Skin Cancer)22.19 ± 2.1Mohammadi-Farani et al. (2014)
PC3 (Prostate Cancer)22.19 ± 2.1Hosseinzadeh Leila et al. (2013)

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways such as ERK1/2 .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities. For example:

  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes within microbial cells.
  • Research Findings : Studies indicate that certain thiadiazole derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in preclinical settings:

  • Study on Lung Cancer : A derivative similar to this compound showed significant inhibition of A549 cells with an IC50 value indicating strong cytotoxicity .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves cyclization and condensation reactions. For example, thiadiazole intermediates (e.g., 1,2,3-dithiazoles) can react with activated methylene compounds or benzylidene derivatives to form the thiazolo[3,2-a]pyrimidine core. Refluxing with DBU (1,8-diazabicycloundec-7-ene) or triethylamine in aprotic solvents (DMF, THF) under nitrogen is typical. Optimized protocols from analogous compounds achieve yields of 60–75% .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : IR for carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) groups; ¹H/¹³C NMR for methoxybenzyl protons (δ 3.8–4.2 ppm) and pyrimidine carbons.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (R factor < 0.06) confirms Z-configuration at the thiadiazole-ylidene moiety. Bond lengths (e.g., C–S: 1.67–1.72 Å) and torsion angles validate non-planar geometry .

Q. What are the common structural motifs in related derivatives?

The 4-methoxybenzylidene group and thiazolo[3,2-a]pyrimidine core are conserved. Substituent variations (e.g., halogenation at phenyl rings, ester groups at position 6) modulate electronic properties. Analogous compounds show intramolecular hydrogen bonding (N–H···O=C) stabilizing the fused ring system .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Use SHELXL with Hirshfeld surface analysis to validate anisotropic displacement parameters. Compare experimental bond lengths (e.g., C–N: 1.32 Å) with DFT-optimized geometries (B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate crystal packing effects or disorder, requiring TWINABS for data correction .

Q. What experimental design principles optimize synthetic routes (e.g., DoE)?

Apply Design of Experiments (DoE) to variables like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (DBU: 1–5 eq). Response surface modeling (e.g., Central Composite Design) identifies optimal conditions. For flow chemistry analogs, residence time and reagent stoichiometry are critical for yield improvement .

Q. How can computational modeling predict biological activity or stability?

  • Docking studies : Use AutoDock Vina to screen against targets (e.g., kinase enzymes) based on the thiadiazole-thiazolopyrimidine scaffold’s electron-deficient regions.
  • Stability : MD simulations (AMBER force field) assess hydrolytic degradation at pH 7.4. Experimental validation via HPLC tracks decomposition products (e.g., methoxybenzyl alcohol) under accelerated conditions (40°C, 75% humidity) .

Q. What strategies address low solubility in aqueous media for in vitro assays?

Co-solvent systems (DMSO:PBS ≤1:9) or micellar encapsulation (using poloxamers) enhance solubility. For crystallography, vapor diffusion with PEG 4000 as precipitant improves crystal quality. LogP calculations (ChemAxon) guide derivative design with polar substituents (e.g., –OH, –COOH) .

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